molecular formula C11H14O4 B1599107 2-(3-Methoxyphenoxy)-2-methylpropanoic acid CAS No. 140239-94-7

2-(3-Methoxyphenoxy)-2-methylpropanoic acid

Cat. No.: B1599107
CAS No.: 140239-94-7
M. Wt: 210.23 g/mol
InChI Key: QJUAQHVOCKJYLS-UHFFFAOYSA-N
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Description

“2-(3-Methoxyphenoxy)acetic acid” is a compound with the CAS Number: 2088-24-6 and a molecular weight of 182.18 . It is a solid substance stored at room temperature .


Synthesis Analysis

While specific synthesis methods for “2-(3-Methoxyphenoxy)-2-methylpropanoic acid” are not available, similar compounds such as peptides have been synthesized using Solid Phase Peptide Synthesis (SPPS) . In this method, the Fmoc protecting group from the resin can be removed using an organic base like 4-methylpiperidine .


Physical and Chemical Properties Analysis

The molecular weight of “2-(3-Methoxyphenoxy)acetic acid” is 182.18 . It is a solid substance stored at room temperature . The molecular weight of “2-(3-Methoxyphenoxy)propanoic acid” is 196.20 g/mol .

Scientific Research Applications

Synthesis and Chemical Transformations

Research on the synthesis and chemical transformations of methoxy-substituted compounds, closely related to 2-(3-Methoxyphenoxy)-2-methylpropanoic acid, highlights their significance in creating new chemical entities. For instance, the study by S. Montgomery, M. Pirrung, and C. Heathcock (1990) delves into the stereoselective aldol reaction involving methyl 2-methoxypropanoate, leading to the synthesis of L-cladinose, a process demonstrating the utility of methoxy-substituted compounds in complex organic synthesis Montgomery et al., 1990.

Antioxidant Properties and Environmental Applications

The study by A. Soltermann, D. Peña, S. Nonell, F. Amat-Guerri, and N. García (1995) investigates the role of phenolic compounds, including those with methoxy groups, in the generation and quenching of singlet molecular oxygen. This research is pivotal in understanding the antioxidant properties of such compounds and their potential applications in environmental protection and polymer stabilization Soltermann et al., 1995.

Biomass Conversion and Renewable Chemical Feedstocks

The conversion of lignocellulosic materials into renewable chemical feedstocks represents another critical area of application. Junming Xu, Jianchun Jiang, C. Hse, and T. Shupe (2012) describe a method for producing phenolic-rich products and sugar derivatives from the liquefaction of lignocellulosic materials, demonstrating the potential of methoxy-substituted compounds in the development of sustainable materials Xu et al., 2012.

Corrosion Inhibition

Research into the corrosion inhibition properties of Schiff base compounds, which can be structurally related to this compound, reveals their effectiveness in protecting metals. The work by S. Saha and P. Banerjee (2018) emphasizes the role of these compounds in mitigating corrosion, combining experimental data with density functional theory and molecular dynamics simulations to elucidate the mechanisms of action Saha & Banerjee, 2018.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-11(2,10(12)13)15-9-6-4-5-8(7-9)14-3/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUAQHVOCKJYLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=CC(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396340
Record name 2-(3-methoxyphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140239-94-7
Record name 2-(3-methoxyphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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